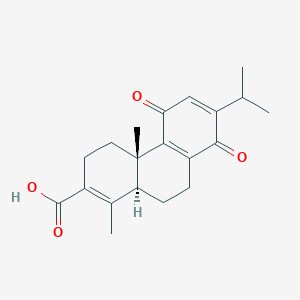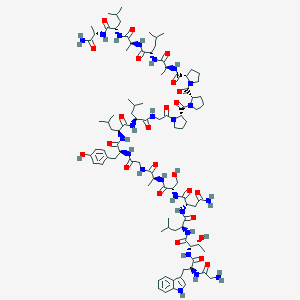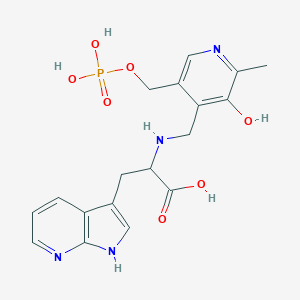
Chrymutasin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chrymutasin C is a natural product that belongs to the class of cyclic depsipeptides. It is produced by the bacterium Myxobacterium sp. CMB-M0244. Chrymutasin C has gained attention in recent years due to its potent cytotoxicity against various cancer cell lines.
Mecanismo De Acción
The mechanism of action of Chrymutasin C involves the disruption of the microtubule network in cancer cells. Chrymutasin C binds to the colchicine binding site of tubulin, which prevents the polymerization of tubulin into microtubules. This results in the disruption of the microtubule network, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Chrymutasin C has been shown to exhibit several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, Chrymutasin C inhibits the growth of cancer cells by targeting the microtubule network. Chrymutasin C has also been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Chrymutasin C is its potent cytotoxicity against cancer cells. This makes it an ideal candidate for the development of anticancer drugs. However, the complex structure of Chrymutasin C makes its synthesis a challenging task. Moreover, the low yield of Chrymutasin C obtained from natural sources limits its availability for research purposes.
Direcciones Futuras
There are several future directions for the research on Chrymutasin C. One of the major areas of research is the development of Chrymutasin C-based anticancer drugs. Moreover, the identification of the molecular targets of Chrymutasin C in cancer cells can lead to the development of more effective anticancer drugs. Furthermore, the investigation of the anti-inflammatory properties of Chrymutasin C can lead to the development of drugs for the treatment of inflammatory diseases. Finally, the synthesis of Chrymutasin C analogs can lead to the development of more potent and selective anticancer drugs.
Conclusion:
Chrymutasin C is a natural product that exhibits potent cytotoxicity against various cancer cell lines. Its mechanism of action involves the disruption of the microtubule network in cancer cells. Chrymutasin C has several biochemical and physiological effects, including the induction of apoptosis and the inhibition of inflammation. However, the complex structure of Chrymutasin C makes its synthesis a challenging task. The development of Chrymutasin C-based anticancer drugs and the identification of its molecular targets in cancer cells are some of the future directions for research on this compound.
Métodos De Síntesis
The synthesis of Chrymutasin C is a challenging task due to its complex structure. However, several methods have been developed to synthesize this compound. One of the most efficient methods is the solid-phase synthesis approach, which involves the use of a resin-bound peptide as a starting material. This method has been reported to yield Chrymutasin C in good purity and yield.
Aplicaciones Científicas De Investigación
Chrymutasin C has been extensively studied for its anticancer properties. It has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Chrymutasin C induces apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, Chrymutasin C has been reported to inhibit the growth of cancer cells by targeting the microtubule network.
Propiedades
Número CAS |
155232-80-7 |
|---|---|
Nombre del producto |
Chrymutasin C |
Fórmula molecular |
C39H43NO17 |
Peso molecular |
797.8 g/mol |
Nombre IUPAC |
3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-10-imino-15-methyl-18-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-11,17-dione |
InChI |
InChI=1S/C39H43NO17/c1-11-9-10-16-20-18(11)36(49)55-32-19-15(27(44)22(21(20)32)23(40)28(16)45)7-6-8-17(19)54-38-34(29(46)24(41)12(2)52-38)57-39-35(30(47)25(42)13(3)53-39)56-37-31(48)33(50-5)26(43)14(4)51-37/h6-10,12-14,24-26,29-31,33-35,37-44,46-48H,1-5H3/t12-,13-,14-,24+,25+,26+,29+,30+,31-,33+,34-,35-,37-,38+,39-/m1/s1 |
Clave InChI |
GDNZKYXFSRQGRZ-UFVMVPLKSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O[C@@H]8[C@@H]([C@H]([C@H]([C@H](O8)C)O)OC)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=N)C6=C4O)C)O)O)OC8C(C(C(C(O8)C)O)OC)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)OC8C(C(C(C(O8)C)O)OC)O)O)O |
Sinónimos |
chrymutasin C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)
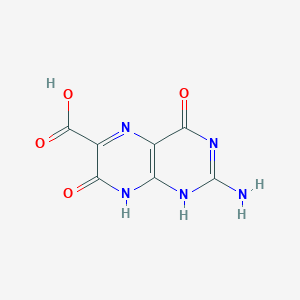

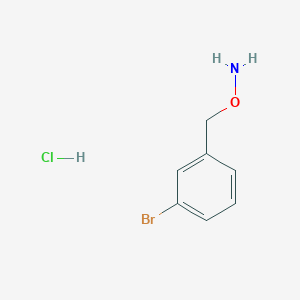
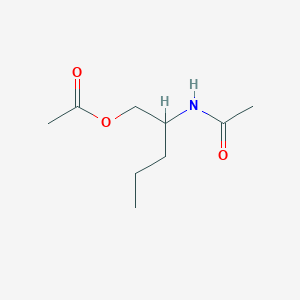
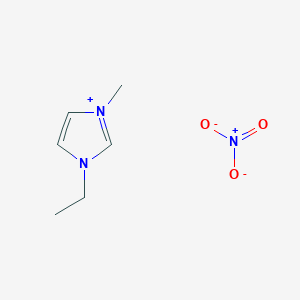
![6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B115835.png)

